molecular formula C9H14N2O5 B565890 (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 CAS No. 1448358-08-4

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6

Cat. No.: B565890
CAS No.: 1448358-08-4
M. Wt: 236.174
InChI Key: CQSIXFHVGKMLGQ-TXJWGFBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is a complex organic compound characterized by the presence of an imidazole ring substituted with an acetyl group and a tetrahydroxybutyl side chain. The “13C6” notation indicates that the compound is labeled with six carbon-13 isotopes, which are often used in research to trace molecular pathways and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Tetrahydroxybutyl Side Chain: The tetrahydroxybutyl side chain can be attached through a multi-step process involving the protection and deprotection of hydroxyl groups to ensure selective reactions at each step.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the tetrahydroxybutyl side chain can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Aldehydes or ketones depending on the specific hydroxyl group oxidized.

    Reduction: Alcohols from the reduction of the acetyl group.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is used as a labeled compound to study reaction mechanisms and pathways. The carbon-13 isotopes allow researchers to trace the movement and transformation of carbon atoms during chemical reactions.

Biology

In biological research, this compound can be used to study metabolic pathways involving imidazole derivatives. The labeled carbon atoms help in tracking the incorporation and transformation of the compound within biological systems.

Medicine

In medicine, this compound may be used in drug development and pharmacokinetic studies to understand how drugs are metabolized and distributed in the body.

Industry

In industrial applications, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The acetyl group and tetrahydroxybutyl side chain can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole: Similar structure but without the carbon-13 labeling.

    4-(1,2,3,4-Tetrahydroxybutyl)-imidazole: Lacks the acetyl group.

    2-Acetylimidazole: Lacks the tetrahydroxybutyl side chain.

Uniqueness

(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications where tracing the movement of carbon atoms is crucial. This labeling distinguishes it from other similar compounds and enhances its utility in scientific studies.

Properties

IUPAC Name

1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxy(1,2,3,4-13C4)butyl]-(4,5-13C2)1H-imidazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1/i2+1,3+1,5+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIXFHVGKMLGQ-TXJWGFBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=N[13CH]=[13C](N1)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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